(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate
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Overview
Description
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate is a chemical compound that combines the properties of both an ester and an amine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a dimethylamino group, an ethyl chain, a hexadecanoate ester, and a (Z)-2-butenedioate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate typically involves the esterification of hexadecanoic acid with 2-(dimethylamino)ethanol, followed by the reaction with (Z)-2-butenedioic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and amides.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Scientific Research Applications
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic properties, including its use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate involves its interaction with various molecular targets and pathways. The dimethylamino group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The (Z)-2-butenedioate moiety can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Used in the production of polymers with applications in drug delivery and coatings.
2-(Diethylamino)ethyl methacrylate: Similar to the above compound but with different alkyl groups, affecting its reactivity and applications.
2-(Dimethylamino)ethyl acrylate: Another ester with applications in polymer chemistry and materials science.
Uniqueness
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate is unique due to its combination of an ester and an amine, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as drug delivery systems and surfactants.
Properties
CAS No. |
129320-10-1 |
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Molecular Formula |
C24H45NO6 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate |
InChI |
InChI=1S/C20H41NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21(2)3;5-3(6)1-2-4(7)8/h4-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QPENYGQYDUNXCD-WLHGVMLRSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Synonyms |
Hexadecanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1 :1) |
Origin of Product |
United States |
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